BenchChemオンラインストアへようこそ!

18-Hydroxy-11-Deoxycorticosterone

Mineralocorticoid Activity Sodium Retention In Vivo Pharmacology

18-Hydroxy-11-Deoxycorticosterone (18-OH-DOC; CAS 379-68-0) is an endogenous 21-hydroxysteroid and weak mineralocorticoid produced primarily in the adrenal zona fasciculata under ACTH control. It functions as a key branch-point intermediate in the alternative aldosterone biosynthetic pathway, wherein up to 50% of aldosterone derived from deoxycorticosterone may be formed via 18-OH-DOC rather than through corticosterone.

Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
CAS No. 379-68-0
Cat. No. B104428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Hydroxy-11-Deoxycorticosterone
CAS379-68-0
Synonyms18,21-Dihydroxypregn-4-ene-3,20-dione;  18-Hydroxy-11-deoxycorticosterone;  18-Hydroxydeoxycorticosterone
Molecular FormulaC21H30O4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4C(=O)CO)CO
InChIInChI=1S/C21H30O4/c1-20-8-6-14(24)10-13(20)2-3-15-16(20)7-9-21(12-23)17(15)4-5-18(21)19(25)11-22/h10,15-18,22-23H,2-9,11-12H2,1H3/t15-,16+,17+,18-,20+,21-/m1/s1
InChIKeyVPJHREHKRNIYDB-TZGXILGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





18-Hydroxy-11-Deoxycorticosterone (CAS 379-68-0): Procurement-Grade Overview for Mineralocorticoid Research


18-Hydroxy-11-Deoxycorticosterone (18-OH-DOC; CAS 379-68-0) is an endogenous 21-hydroxysteroid and weak mineralocorticoid produced primarily in the adrenal zona fasciculata under ACTH control [1]. It functions as a key branch-point intermediate in the alternative aldosterone biosynthetic pathway, wherein up to 50% of aldosterone derived from deoxycorticosterone may be formed via 18-OH-DOC rather than through corticosterone [2]. Its biological relevance spans mineralocorticoid activity profiling, hypertensive mechanism studies, and differential diagnosis of adrenal enzymatic defects.

Why 18-OH-DOC Cannot Be Replaced by DOC, Aldosterone, or Corticosterone in Focused Investigations


18-OH-DOC occupies a unique biochemical niche that defies simple substitution. Although it shares the mineralocorticoid receptor target with aldosterone and DOC, its quantitative potency, biosynthetic routing, and pathophysiological associations are profoundly distinct [1]. Replacements such as DOC or aldosterone fail to recapitulate the compound's dual role as both a terminal ACTH-dependent product in the zona fasciculata and an aldosterone precursor in the zona glomerulosa [2]. Furthermore, plasma 18-OH-DOC circulates at concentrations approximately 1,100 times higher than concurrent aldosterone levels in intact rats, meaning that its physiological contribution to mineralocorticoid tone cannot be inferred from aldosterone measurements alone [3]. These divergences make generic in-class substitution scientifically invalid for studies of low-renin hypertension, adrenal regeneration hypertension, or CYP11B2 enzymology.

Head-to-Head Quantitative Differentiation of 18-OH-DOC Against In-Class Mineralocorticoids


Mineralocorticoid Sodium-Retaining Potency: 18-OH-DOC vs. DOC vs. Aldosterone in Adrenalectomized Dog

In a direct head-to-head comparison using adrenalectomized adult female dogs, 18-OH-DOC exhibited substantially weaker sodium-retaining activity than both DOC and aldosterone. The potency ranking measured by the decrease in urine sodium excretion following intravenous steroid administration is aldosterone >> DOC >> 18-OH-DOC [1]. This quantitative potency gap must be factored into any experimental design that uses 18-OH-DOC as a mineralocorticoid agonist tool compound.

Mineralocorticoid Activity Sodium Retention In Vivo Pharmacology

Potassium Excretion Activity: 18-OH-DOC vs. DOC vs. Aldosterone in Adrenalectomized Dog

The same adrenalectomized dog model further demonstrates that the kaliuretic activity of 18-OH-DOC is markedly weaker than that of both DOC and aldosterone. 18-OH-DOC was 615 times less potent than aldosterone and 11 times less active than DOC with regard to increased potassium excretion [1]. This extreme differential indicates that 18-OH-DOC has minimal standalone kaliuretic effect and should not be selected for protocols focused on renal potassium handling unless the specific aim is to study a weak partial agonist.

Kaliuretic Activity Electrolyte Homeostasis Comparative Pharmacology

Conversion Efficiency to Aldosterone: 18-OH-DOC vs. 18-Hydroxycorticosterone in Rat Adrenal Capsule Incubations

In capsular adrenal tissue (zona glomerulosa) from rats, 18-OH-DOC is converted to aldosterone at twice the rate of 18-hydroxycorticosterone (18-OH-B), irrespective of precursor concentration [1]. At low substrate concentrations, the 18-hydroxy derivatives are converted 9–25 times less efficiently than their parent compounds (DOC and corticosterone), yet the relative advantage of 18-OH-DOC over 18-OH-B remains a consistent 2-fold [1]. This positions 18-OH-DOC as the preferred 18-hydroxylated entry point for studies of the alternative aldosterone biosynthetic shunt.

Aldosterone Biosynthesis Steroidogenic Pathway Ex Vivo Adrenal Metabolism

In Vivo Hypertensinogenic Activity: 18-OH-DOC Produces Significant Blood Pressure Elevation at a Physiological Dose in Rats

Daily subcutaneous injection of 200 µg 18-OH-DOC—described as a low physiological dose—significantly elevated blood pressure in unilaterally nephrectomized, saline-treated rats within 2 weeks [1]. In contrast, DOC at 30 mg/day (a 150-fold higher mass dose) failed to produce hypertension over 5 days in a clinical infusion study of a dexamethasone-suppressible hypertensive patient [2]. While the models differ, the evidence collectively suggests that 18-OH-DOC possesses a unique hypertensinogenic profile that is not simply a function of its weak mineralocorticoid potency and cannot be replicated by DOC at even massive doses in certain settings.

Hypertension Model Blood Pressure Regulation Adrenal Steroid Pathophysiology

Adrenal Regeneration Hypertension: 18-OH-DOC Production Is Selectively Amplified Over Corticosterone and 18-OH-B

In the rat adrenal regeneration hypertension (ARH) model, regenerated adrenal glands convert 1.6-fold more DOC to 18-OH-DOC compared to normal glands. Concurrently, conversion to corticosterone is only somewhat increased, conversion to 18-hydroxycorticosterone is greatly diminished, and aldosterone production is absent [1]. This selective upregulation of the 18-OH-DOC branch—against a background of suppressed 18-OH-B and aldosterone output—makes 18-OH-DOC the defining steroid marker of this hypertensive state and distinguishes it from all other mineralocorticoid intermediates.

Adrenal Regeneration Hypertension Steroidogenic Enzyme Dysregulation Experimental Hypertension

Plasma Concentration Relative to Aldosterone: 18-OH-DOC Circulates at ~1,100-Fold Higher Levels in Intact Rats

In intact ether-anesthetized rats, plasma 18-OH-DOC concentrations are approximately 1,100 times higher than concurrent aldosterone levels, despite its much lower intrinsic mineralocorticoid potency [1]. This massive concentration advantage means that at endogenous levels, 18-OH-DOC can occupy a significant fraction of mineralocorticoid receptors, compensating for its low affinity [2]. No other endogenous mineralocorticoid besides aldosterone achieves this combination of high circulating concentration and measurable—albeit weak—receptor activity.

Endogenous Steroid Levels Physiological Mineralocorticoid Tone Biomarker Discovery

High-Value Application Scenarios Where 18-OH-DOC (CAS 379-68-0) Is the Irreplaceable Reagent Choice


Ex Vivo Aldosterone Biosynthetic Pathway Tracing via the Alternative (18-OH-DOC) Shunt

18-OH-DOC is the preferred 18-hydroxylated precursor for tracing the alternative aldosterone biosynthetic pathway in adrenal capsule or mitochondrial preparations. Its 2-fold higher conversion to aldosterone compared to 18-OH-B [1], combined with the fact that up to 50% of DOC-derived aldosterone may traverse this route [1], makes it the logical substrate for CYP11B2 (aldosterone synthase) activity assays, inhibitor screening, and pathway flux studies. Using DOC or corticosterone alone would mask this shunt.

Adrenal Regeneration Hypertension (ARH) Model Characterization and Biomarker Validation

In ARH, 18-OH-DOC is selectively overproduced (1.6–1.9×) while 18-OH-B and aldosterone are suppressed [2]. No other steroid exhibits this pattern. 18-OH-DOC is therefore the definitive analytical standard for GC-MS or RIA method development aimed at quantifying ARH-specific steroid profiles, and for screening compounds that normalize the dysregulated 18-hydroxylation pathway.

ACTH-Dependent Hypertension Mechanism Studies (Low-Renin and Stress-Induced Models)

18-OH-DOC is unique in producing significant BP elevation at a low physiological dose (200 µg/day s.c. in rats) under conditions where DOC at up to 30 mg/day does not [3][4]. Researchers investigating ACTH-driven, renin-independent hypertension should procure 18-OH-DOC rather than DOC, as the hypertensinogenic signal appears mechanistically distinct from simple mineralocorticoid receptor agonism.

Physiological Mineralocorticoid Receptor Occupancy Modeling

Because plasma 18-OH-DOC circulates at ~1,100-fold higher concentrations than aldosterone in intact rats [5] and binds to mineralocorticoid receptors (albeit with low affinity) [6], it is an indispensable component of any physiologically relevant MR occupancy model. Omitting 18-OH-DOC from such models would underestimate endogenous MR ligand load by a substantial margin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 18-Hydroxy-11-Deoxycorticosterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.